molecular formula C10H15NO B15090894 (R)-2-(1-Amino-2-methylpropyl)phenol CAS No. 250272-48-1

(R)-2-(1-Amino-2-methylpropyl)phenol

Cat. No.: B15090894
CAS No.: 250272-48-1
M. Wt: 165.23 g/mol
InChI Key: QELSFNFBRLPCBN-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(1-Amino-2-methylpropyl)phenol is an organic compound with a unique structure that includes both an amino group and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Amino-2-methylpropyl)phenol can be achieved through several methods. One common approach involves the acylation of phenylpropanolamine salts followed by hydrogenation. This process typically requires an acylating agent and a solvent at elevated temperatures, followed by hydrogenation in the presence of a catalyst .

Industrial Production Methods

Industrial production of ®-2-(1-Amino-2-methylpropyl)phenol often involves the resolution of racemic mixtures to obtain the desired stereoisomer. This can be achieved through chiral resolution methods, such as the formation of acid chiral salts .

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Amino-2-methylpropyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions on the phenyl ring can introduce various functional groups.

Scientific Research Applications

®-2-(1-Amino-2-methylpropyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(1-Amino-2-methylpropyl)phenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(1-Amino-2-methylpropyl)phenol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups on the phenyl ring. This combination of features makes it a versatile compound with diverse applications in various fields.

Properties

CAS No.

250272-48-1

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-[(1R)-1-amino-2-methylpropyl]phenol

InChI

InChI=1S/C10H15NO/c1-7(2)10(11)8-5-3-4-6-9(8)12/h3-7,10,12H,11H2,1-2H3/t10-/m1/s1

InChI Key

QELSFNFBRLPCBN-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@H](C1=CC=CC=C1O)N

Canonical SMILES

CC(C)C(C1=CC=CC=C1O)N

Origin of Product

United States

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